(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide
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Overview
Description
Moiramide B is a peptide–polyketide hybrid compound with a bacterial origin. It was first isolated from Pseudomonas fluorescens and has shown significant antibiotic activity, particularly against gram-positive bacteria . The compound is known for its structurally conserved peptide part and a highly variable fatty acid side chain .
Preparation Methods
Moiramide B is synthesized through a nonribosomal peptide synthetase–polyketide synthase hybrid pathway. The biosynthesis involves generating the unsaturated fatty acid, β-phenylalanine, and the unusual valinyl-succinimide unit from valine, glycine, and malonyl-CoA . The synthetic route includes introducing a terminal alkyne and subjecting it to click reactions and Sonogashira couplings, resulting in a library of moiramide B derivatives . Industrial production methods typically involve the use of automated flash chromatography and preparative high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Moiramide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the fatty acid side chain, affecting the compound’s activity.
Substitution: Common reagents used in substitution reactions include copper-catalyzed azide–alkyne cycloadditions (CuAAC) and Sonogashira couplings. The major products formed from these reactions are moiramide B derivatives with high and selective in vivo activities against bacteria such as Staphylococcus aureus.
Scientific Research Applications
Moiramide B has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of peptide–polyketide hybrids.
Biology: The compound’s antibiotic properties make it a valuable tool for studying bacterial resistance mechanisms.
Mechanism of Action
Moiramide B inhibits the carboxyltransferase component of acetyl-CoA carboxylase (ACC), affecting fatty acid biosynthesis in bacteria and thus their cell wall assembly . The succinimide head group tightly binds to the oxyanion hole of the enzyme in its enol or enolate form, while the valine-derived sidechain fills a hydrophobic pocket . The β-phenylalanine fragment increases the binding affinity by forming additional hydrogen bonds with the target .
Comparison with Similar Compounds
Moiramide B is similar to other peptide–polyketide hybrids such as andrimid and moiramides A and C . These compounds share a similar biosynthetic pathway and structural features but differ in their fatty acid side chains and specific activities . Moiramide B is unique due to its potent in vivo antibiotic activity and its ability to inhibit ACC, making it a valuable compound for developing new antibacterial agents .
Properties
Molecular Formula |
C25H31N3O5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5?,13-8-/t16-,18+,21-,22?/m0/s1 |
InChI Key |
WMLLJSBRSSYYPT-WFIQAZFKSA-N |
Isomeric SMILES |
CC=C/C=C\C(=O)N[C@H](CC(=O)NC(C(C)C)C(=O)[C@@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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